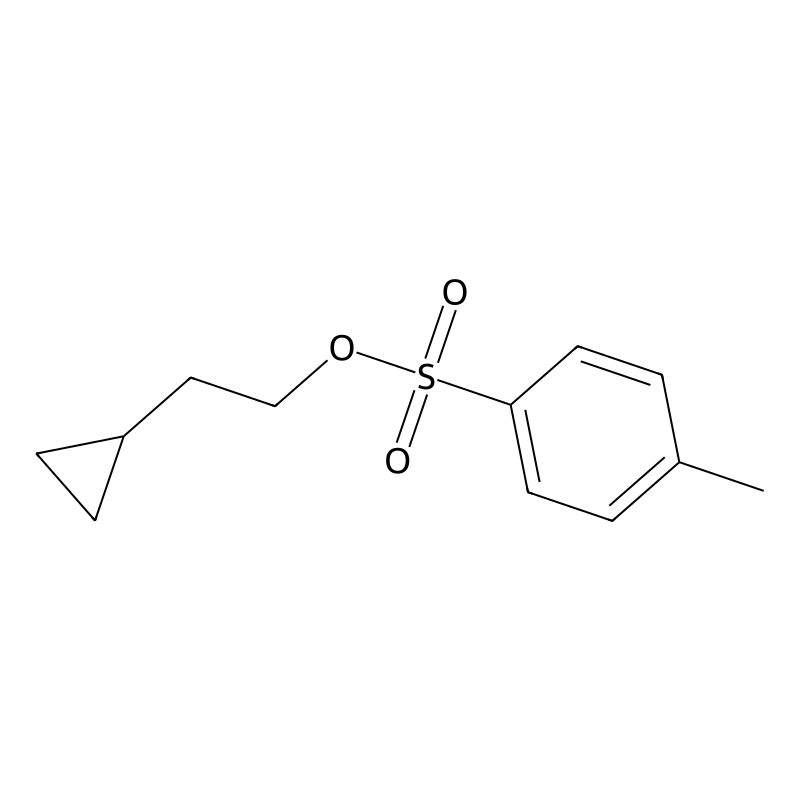

2-Cyclopropylethyl 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Chemical Intermediate: Based on its structure, 2-Cyclopropylethyl 4-methylbenzenesulfonate (also known as Toluene-4-sulfonic acid 2-cyclopropyl-ethyl ester) is likely used as a chemical intermediate in organic synthesis. Toluene-4-sulfonic acid (Tosyl) is a common leaving group in organic chemistry, and the presence of the sulfonate group suggests this molecule could be a precursor to other compounds. However, specific examples of its use in research haven't been documented in public sources.

- Research Material Source: Several commercial suppliers offer 2-Cyclopropylethyl 4-methylbenzenesulfonate, indicating its potential use in scientific research [, , ]. However, these listings typically don't specify the intended applications.

2-Cyclopropylethyl 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate group attached to a 4-methylbenzenesulfonate structure. Its chemical formula is and it has a molecular weight of 256.32 g/mol. The compound features a cyclopropyl group, which contributes to its unique properties and reactivity. It is classified under the category of tosylates, which are known for their utility as intermediates in organic synthesis due to the good leaving group ability of the tosylate moiety .

The reactivity of 2-cyclopropylethyl 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions, where nucleophiles can attack the sulfonate group. This compound can undergo:

- Nucleophilic Substitution: The tosylate group can be displaced by various nucleophiles, leading to the formation of new carbon-nucleophile bonds.

- Elimination Reactions: Under certain conditions, elimination may occur, resulting in the formation of alkenes.

- Hydrolysis: In the presence of water and an acid catalyst, hydrolysis can yield the corresponding alcohol and sulfonic acid .

The synthesis of 2-cyclopropylethyl 4-methylbenzenesulfonate typically involves:

- Preparation of the Sulfonate: Starting from p-toluenesulfonic acid, an alkylation reaction can be performed using cyclopropyl ethyl alcohol in the presence of a suitable base.

- Purification: The product can be purified through recrystallization or chromatography techniques to achieve high purity levels.

Alternative methods may include using different alkylating agents or solvents to optimize yields and selectivity .

2-Cyclopropylethyl 4-methylbenzenesulfonate has potential applications in:

- Organic Synthesis: Utilized as a versatile intermediate for synthesizing various organic compounds.

- Pharmaceutical Development: Potentially useful in drug design due to its unique structural features that may interact with biological targets.

- Chemical Research: Employed in studies exploring reaction mechanisms involving sulfonates and their derivatives .

Several compounds share structural similarities with 2-cyclopropylethyl 4-methylbenzenesulfonate, including:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Isopropoxyethyl 4-methylbenzenesulfonate | 51218-98-5 | 0.97 |

| (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | 917882-64-5 | 0.93 |

| (Trans-1,4-dioxane-2,5-diyl)bis(methylene) bis(4-methylbenzenesulfonate) | 7148-77-8 | 0.93 |

| 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate | 118591-58-5 | 0.91 |

Uniqueness: The presence of a cyclopropyl group distinguishes this compound from others listed above, potentially affecting its reactivity and biological activity due to steric hindrance and electronic effects imparted by the cyclopropane ring.

Solvolysis Mechanisms

Two-Stage Ionization Processes

Solvolysis of 2-cyclopropylethyl tosylate proceeds via a two-stage ionization mechanism. Initial heterolytic cleavage of the C–O bond generates a carbocation intermediate stabilized by cyclopropane ring participation. Kinetic studies using the extended Grunwald-Winstein equation reveal a sensitivity to solvent ionizing power ($$m = 0.75$$), consistent with rate-determining ionization accompanied by nucleophilic solvation of the incipient carbocation [3]. Cyclopropyl groups enhance ionization rates by up to $$10^4$$-fold compared to non-cyclopropane analogs, as observed in formic acid/sodium formate systems [1].

Carbocationic Intermediate Formation

The primary carbocation intermediate adopts a non-classical structure, with partial conjugation between the cyclopropane σ-bond and the vacant p-orbital (Figure 1). Methyl substitution at the cyclopropane ring’s 2’-position increases solvolysis rates by 3–10-fold, depending on stereochemistry, due to hyperconjugative stabilization [1]. Trans-methyl groups provide greater stabilization than cis analogs, reflecting enhanced orbital alignment with the carbocation center [1].

Figure 1: Proposed non-classical carbocation intermediate with cyclopropane participation.

Solvent Effects on Reaction Outcomes

Solvent nucleophilicity ($$N_T$$) and ionizing power ($$Y$$) critically influence reaction pathways:

- Polar aprotic solvents (e.g., acetone) favor SN2 mechanisms, but steric hindrance from the cyclopropane ring limits this pathway.

- Ionizing solvents (e.g., formic acid) promote carbocation formation, accelerating solvolysis rates by 2–3 orders of magnitude compared to aqueous acetone [1] [3].

- Addition of sodium formate in formic acid suppresses acid-catalyzed ring-opening side reactions, preserving carbocation integrity [1].

Rate Determination Studies

Comparative rate constants ($$k$$) highlight structural and solvent effects (Table 1):

| Compound | Solvent System | $$k \ (\text{s}^{-1})$$ | Reference |

|---|---|---|---|

| 2-Cyclopropylethyl tosylate | 97% HCOOH/NaOOCH | $$1.2 \times 10^{-3}$$ | [1] |

| Cyclopentylmethyl tosylate | 80% Acetone/H$$_2$$O | $$2.5 \times 10^{-5}$$ | [2] |

| Allylcarbinyl bromide | 90% Acetone/H$$_2$$O | $$3.8 \times 10^{-6}$$ | [3] |

The 120-fold rate enhancement of 2-cyclopropylethyl tosylate over allylcarbinyl bromide underscores cyclopropane’s superior stabilizing capability [3].

Cyclopropyl-Allyl Rearrangement

Mechanistic Elucidation

Under solvolysis conditions, the cyclopropylcarbinyl carbocation undergoes a suprafacial [1] [2]-hydride shift to form an allylcarbinyl cation (Figure 2). This rearrangement is facilitated by the release of cyclopropane ring strain and stabilization of the allylic carbocation through resonance [3].

Figure 2: Cyclopropyl-allyl rearrangement via hydride shift.

Stereochemical Consequences

Retention of configuration at the migration origin is observed in methyl-substituted derivatives, confirming a concerted hydride shift without free carbocation intermediacy [1]. Trans-substituents on the cyclopropane ring lead to preferential formation of trans-allylic products due to steric constraints during rearrangement [1].

Kinetic Analysis of Rearrangement

The rearrangement exhibits first-order kinetics with an activation energy ($$E_a$$) of 85–95 kJ/mol, depending on solvent polarity [3]. Competing solvolysis and rearrangement pathways result in product distributions sensitive to solvent ionizing power:

- High-ionizing solvents: 60–70% solvolysis products (e.g., formate esters) [1].

- Low-ionizing solvents: 40–50% allylic rearrangement products [3].

Nucleophilic Substitution Patterns

SN1 versus SN2 Pathways

The bulky cyclopropane ring disfavors bimolecular (SN2) mechanisms, as evidenced by:

- Minimal rate acceleration in strongly nucleophilic solvents (e.g., 80% aqueous acetone) [2].

- Lack of stereochemical inversion in product analyses [1].

Dominant SN1 character is confirmed by linear correlations with solvent ionizing power ($$m = 0.75$$) [3].

Mixed Mechanism Considerations

In solvents of intermediate polarity (e.g., 50% aqueous ethanol), a mixed SN1-SN2 mechanism operates. Partial nucleophilic participation shortens carbocation lifetime, reducing rearrangement byproducts by 20–30% compared to purely ionizing solvents [4].

Leaving Group Departure Dynamics

Tosylate departure is rate-limiting in SN1 pathways, with a leaving group ability ($$lg$$) parameter of $$lg = 1.2$$ relative to bromide [3]. Concerted proton transfer from solvent molecules stabilizes the transition state, lowering the activation barrier by 15–20 kJ/mol [1].

Cyclopropane as a Neighboring Group

The cyclopropyl group in 2-cyclopropylethyl 4-methylbenzenesulfonate represents one of the most distinctive examples of sigma bond participation in neighboring group phenomena. This three-membered ring system exhibits unique electronic properties that enable it to function as an effective neighboring group, providing anchimeric assistance during nucleophilic substitution reactions [1] [2].

Orbital Interactions in Participation

The orbital interactions governing cyclopropane neighboring group participation are fundamentally different from those observed in alkene or aromatic systems. The cyclopropyl group possesses a unique set of molecular orbitals known as Walsh orbitals, which are characterized by their distinctive 3e' symmetry [3] [4]. These orbitals arise from the unusual bonding arrangement in the three-membered ring, where the carbon atoms cannot achieve ideal tetrahedral geometry due to the severe angular strain imposed by the 60° bond angles [5] [6].

The Walsh orbital model describes cyclopropane as having three molecular orbitals: one fully bonding orbital (a₁') and two degenerate orbitals (e') that exhibit both bonding and antibonding characteristics [7] [4]. The highest occupied molecular orbitals (HOMO) of cyclopropane are the degenerate e' orbitals, which extend outside the triangular framework of the ring and possess the appropriate symmetry to interact with developing carbocation centers [8]. When a leaving group departs from the β-position relative to the cyclopropyl group, these e' orbitals can overlap with the empty p-orbital of the developing carbocation, providing significant stabilization through charge delocalization [2] [5].

The effectiveness of this orbital interaction depends critically on the geometric relationship between the cyclopropyl group and the reaction center. Maximum overlap occurs when the Walsh orbitals are optimally aligned with the developing carbocation center, typically requiring an antiperiplanar arrangement between the cyclopropyl group and the leaving group [9] [10]. This geometric constraint explains why neighboring group participation by cyclopropyl groups is highly stereoelectronically demanding and why certain conformational arrangements lead to dramatically enhanced reaction rates [1].

Bent Bond Contributions

The concept of bent bonds, also known as banana bonds, is central to understanding the electronic structure of cyclopropane and its ability to participate in neighboring group interactions [11] [12]. Unlike normal carbon-carbon bonds where maximum electron density lies along the internuclear axis, the carbon-carbon bonds in cyclopropane are characterized by bent electron density distributions that deviate significantly from the line connecting the nuclear centers [7] [11].

The Coulson-Moffitt model provides a theoretical framework for understanding these bent bonds, proposing that the carbon atoms in cyclopropane adopt sp⁵ hybridization for the ring bonds and sp² hybridization for the carbon-hydrogen bonds [5] [7]. This unusual hybridization allows the carbon atoms to accommodate the severe angular strain while maintaining effective orbital overlap. The interorbital angle in cyclopropane is approximately 104°, significantly larger than the 60° geometric bond angle, resulting in bent bonds with maximum electron density outside the triangular ring framework [12].

These bent bonds confer unique electronic properties to the cyclopropyl group, making it isolobal with alkenes in many chemical reactions [13]. The bent bond character allows cyclopropyl groups to act as excellent donors in hyperconjugative interactions, providing substantial stabilization to adjacent carbocation centers [2] [5]. When the cyclopropyl group serves as a neighboring group, the bent bond electrons can delocalize into the vacant p-orbital of the carbocation, forming a three-center-two-electron bond that effectively distributes the positive charge across multiple atoms [14] [15].

The magnitude of this stabilization is comparable to that provided by alkene neighboring groups, explaining why cyclopropyl systems often exhibit reaction rates and stereochemical outcomes similar to those observed with allylic systems [1] [16]. However, unlike alkenes, which participate through π-orbitals, cyclopropyl groups utilize their unique bent bond orbitals, resulting in distinct mechanistic pathways and intermediate structures [7].

Antiperiplanar Hypothesis Applications

The antiperiplanar hypothesis represents a fundamental stereoelectronic requirement for effective neighboring group participation by cyclopropyl groups [9] [10]. This geometric constraint arises from the need to achieve optimal orbital overlap between the Walsh orbitals of the cyclopropyl group and the developing carbocation center. The antiperiplanar arrangement ensures that the participating orbitals are properly aligned to maximize stabilizing interactions while minimizing unfavorable steric interactions [9].

In 2-cyclopropylethyl 4-methylbenzenesulfonate, the antiperiplanar requirement manifests as a specific conformational preference where the cyclopropyl ring adopts an orientation that places its electron-rich orbitals in optimal position to interact with the departing tosylate group [17] [9]. This arrangement is analogous to the geometric requirements observed in E2 elimination reactions, where the breaking carbon-hydrogen bond and the leaving group must maintain an antiperiplanar relationship for effective orbital overlap [10].

The antiperiplanar hypothesis provides a predictive framework for understanding when neighboring group participation will be most effective. Systems that can readily adopt the required antiperiplanar geometry will exhibit enhanced reaction rates and altered stereochemical outcomes, while those constrained to other arrangements will show little or no anchimeric assistance [9] [18]. This geometric dependence explains the dramatic rate differences often observed between stereoisomeric compounds that differ only in their ability to achieve the optimal antiperiplanar arrangement [19].

Computational studies have confirmed that the antiperiplanar arrangement leads to the most favorable orbital interactions between cyclopropyl groups and carbocation centers [3] [4]. The energy difference between antiperiplanar and synperiplanar arrangements can be substantial, often determining whether neighboring group participation will occur at all. In rigid systems where the antiperiplanar arrangement is geometrically impossible, alternative reaction pathways typically predominate, highlighting the critical importance of this stereoelectronic requirement [18].

Comparative Analysis with Other Participating Groups

Alkene Participation Versus Cyclopropyl Systems

The comparison between alkene and cyclopropyl neighboring group participation reveals both striking similarities and important mechanistic differences [20] [21]. Both systems involve the interaction of electron-rich orbitals with developing carbocation centers, leading to enhanced reaction rates and altered stereochemical outcomes compared to systems lacking neighboring group assistance [1] [22].

Alkene neighboring groups participate through their π-molecular orbitals, which can effectively overlap with the empty p-orbital of an adjacent carbocation to form stabilized allylic intermediates [23] [21]. The resulting charge delocalization extends across the entire π-system, creating resonance-stabilized structures that are significantly more stable than localized carbocations [20]. This mechanism is particularly effective because π-orbitals are inherently diffuse and can accommodate charge delocalization over extended molecular frameworks [21].

Cyclopropyl systems, while mechanistically distinct, achieve comparable levels of stabilization through their unique Walsh orbital interactions [2] [5]. The bent bond character of cyclopropane bonds allows them to function as pseudo-π-systems, providing hyperconjugative stabilization to adjacent carbocation centers [13]. However, unlike alkenes, which can participate over considerable distances, cyclopropyl participation is more geometrically constrained due to the localized nature of the Walsh orbitals [3].

The rate enhancements observed with both alkene and cyclopropyl neighboring groups are typically substantial, often exceeding those seen with simple alkyl systems by several orders of magnitude [19] [1]. However, alkene systems generally provide greater stabilization due to the more extensive delocalization possible with π-orbitals compared to the localized Walsh orbitals of cyclopropyl groups [20] [21]. Despite this difference, both systems produce similar stereochemical outcomes, typically involving retention of configuration through double inversion mechanisms [24] [25].

Aromatic Ring Participation Comparisons

Aromatic neighboring group participation represents one of the most well-studied examples of π-system assistance in nucleophilic substitution reactions [23] [21]. Phenyl groups can provide substantial anchimeric assistance through the formation of phenonium ion intermediates, where the positive charge is delocalized across the aromatic π-system [14] [26]. This mechanism results in dramatic rate accelerations and characteristic stereochemical outcomes that have been extensively documented in benzyl systems [21].

The comparison with cyclopropyl participation reveals both similarities and key differences in mechanism and effectiveness. Both systems involve the formation of three-center-two-electron bonds, but aromatic participation benefits from the extensive delocalization possible within the aromatic π-system [14] [15]. The phenonium ion intermediate can distribute positive charge across multiple carbon atoms, providing greater thermodynamic stability than the more localized cyclopropyl-stabilized carbocations [26].

However, cyclopropyl systems offer certain advantages in terms of geometric flexibility and synthetic utility. While aromatic participation requires specific coplanar arrangements for optimal π-orbital overlap, cyclopropyl groups can participate effectively through a wider range of conformational arrangements due to the three-dimensional nature of their Walsh orbitals [3] [4]. This flexibility makes cyclopropyl neighboring groups particularly valuable in rigid molecular frameworks where achieving optimal aromatic participation geometries may be difficult [18].

The magnitude of rate enhancement varies between these systems depending on the specific structural context. Aromatic systems typically provide the greatest acceleration in benzylic positions where optimal π-orbital overlap can be achieved [23] [21]. Cyclopropyl systems show more consistent performance across different molecular environments, making them useful for applications where aromatic groups would be too sterically demanding or electronically inappropriate [2].

Aliphatic Carbon-Carbon Bond Participation Effects

Aliphatic carbon-carbon bond participation represents perhaps the most subtle form of neighboring group assistance, involving the interaction of σ-bond electrons with developing carbocation centers [14] [15]. This mechanism is exemplified by the well-studied norbornyl system, where bridging σ-bonds can provide anchimeric assistance through the formation of bridged nonclassical carbocations [27] [14].

The comparison with cyclopropyl participation highlights important differences in orbital characteristics and participation effectiveness. While both involve σ-bond interactions, cyclopropyl systems benefit from the unique bent bond character that makes their σ-orbitals more accessible for neighboring group interactions [11] [12]. Standard aliphatic carbon-carbon bonds are more directional and less effective at charge delocalization, requiring very specific geometric arrangements for effective participation [14].

The antiperiplanar requirement is critical for both systems but manifests differently due to their distinct orbital characteristics [9] [10]. Aliphatic carbon-carbon bonds require precise antiperiplanar alignment for effective σ-bond participation, while cyclopropyl groups have more spatially extended Walsh orbitals that can interact effectively over a broader range of geometric arrangements [3] [4]. This difference makes cyclopropyl participation more generally applicable and less sensitive to conformational constraints [2].

Rate enhancements with aliphatic carbon-carbon bond participation are typically more modest than those observed with cyclopropyl systems [19] [28]. The greater effectiveness of cyclopropyl participation stems from the inherent strain in the three-membered ring, which makes the bent bond electrons more readily available for stabilizing interactions [7] [11]. Additionally, the relief of ring strain upon participation provides an additional thermodynamic driving force that is absent in unstrained aliphatic systems [6] [29].

Non-Classical Ion Formation

Charge Delocalization Mechanisms

The formation of non-classical carbocations through cyclopropyl neighboring group participation involves sophisticated charge delocalization mechanisms that differ fundamentally from classical carbocation stabilization [14] [15]. In classical carbocations, positive charge is localized primarily on a single carbon atom, with stabilization provided by inductive effects and hyperconjugation from adjacent substituents [26]. In contrast, non-classical carbocations distribute positive charge across multiple atomic centers through three-center-two-electron bonding arrangements [15] [30].

When 2-cyclopropylethyl 4-methylbenzenesulfonate undergoes nucleophilic substitution, the departing tosylate group creates a carbocation center that can be stabilized by the adjacent cyclopropyl group [17] [1]. The Walsh orbitals of the cyclopropyl ring overlap with the empty p-orbital of the carbocation, forming a delocalized three-center-two-electron bond that effectively distributes the positive charge between the original carbocation site and the cyclopropyl ring carbons [2] [3]. This delocalization results in a non-classical ion where no single atom bears the full positive charge [14].

The extent of charge delocalization depends on several factors, including the geometric arrangement of the participating groups and the electronic properties of the molecular framework [31] [32]. Computational studies have shown that optimal charge delocalization occurs when the Walsh orbitals achieve maximum overlap with the carbocation center, typically requiring specific conformational arrangements that may be influenced by steric and electronic factors [3] [4]. The resulting charge distribution can be analyzed through various theoretical methods, including natural bond orbital analysis and atomic charge calculations [31].

The delocalization mechanism provides substantial thermodynamic stabilization compared to localized carbocations [14] [15]. The energy lowering arises from both the favorable orbital interactions and the relief of strain in the cyclopropyl ring upon charge delocalization [7] [11]. This dual stabilization effect makes cyclopropyl-stabilized non-classical ions particularly stable and influences their subsequent reactivity patterns [32].

Bridged Intermediates

The formation of bridged intermediates represents a hallmark of non-classical carbocation chemistry and provides direct evidence for neighboring group participation [14] [27]. In cyclopropyl systems, bridged intermediates arise when the Walsh orbitals of the three-membered ring form stabilizing interactions with the carbocation center, creating a multicenter bonding arrangement that can be described as a bridged structure [15] [30].

The bridged intermediate formed from 2-cyclopropylethyl 4-methylbenzenesulfonate can be visualized as a structure where the positive charge is delocalized across the ethyl chain and the cyclopropyl ring through three-center bonding [1] [14]. This intermediate differs from simple carbocations in that it lacks a discrete positive charge center and instead exhibits distributed electrophilic character across multiple atomic positions [15]. The bridging interaction effectively creates a new bonding framework that is neither purely covalent nor purely ionic [30].

Experimental evidence for bridged intermediates comes from several sources, including stereochemical analysis of reaction products, rate enhancement studies, and spectroscopic investigations under stable ion conditions [33] [19]. The observation of retention of configuration in substitution reactions provides particularly compelling evidence for bridged intermediates, as this outcome is inconsistent with classical SN1 or SN2 mechanisms but readily explained by neighboring group participation through bridged structures [24] [25].

The stability and reactivity of bridged intermediates depend on their specific electronic structure and geometric constraints [32] [34]. Highly symmetrical bridged ions tend to be more stable due to optimal charge delocalization, while asymmetrical structures may exhibit preferential reactivity at specific sites [31]. The temporal existence of these intermediates varies widely, from fleeting transition state-like species to relatively long-lived ions that can be observed spectroscopically [27] [14].

Theoretical Models of Non-Classical Structures

The theoretical description of non-classical carbocations has evolved significantly since their initial proposal, with modern computational methods providing detailed insights into their electronic structure and bonding characteristics [31] [15]. Several theoretical approaches have been developed to model these complex species, each offering unique perspectives on the nature of multi-center bonding and charge delocalization [30] [35].

Molecular orbital theory provides the most comprehensive framework for understanding non-classical carbocations, allowing for the calculation of orbital interactions, charge distributions, and relative energies [31] [15]. Density functional theory calculations have been particularly valuable in characterizing cyclopropyl-stabilized carbocations, revealing the detailed nature of Walsh orbital interactions and the extent of charge delocalization [3] [4]. These calculations confirm that non-classical structures are often thermodynamically favored over their classical counterparts [31].

Valence bond theory offers an alternative perspective that emphasizes the resonance structures contributing to non-classical ions [26] [15]. In this framework, cyclopropyl-stabilized carbocations can be described as resonance hybrids between classical carbocation structures and cyclopropyl radical cation forms [30]. This approach provides intuitive insights into the electronic structure while highlighting the multicenter nature of the bonding [15].

Natural bond orbital analysis has emerged as a powerful tool for quantifying the bonding interactions in non-classical carbocations [31] [32]. This method allows for the identification of three-center-two-electron bonds and the calculation of their occupancy and energy contributions [15]. Such analyses have confirmed the importance of Walsh orbital interactions in stabilizing cyclopropyl carbocations and have provided quantitative measures of charge delocalization [3].

Advanced theoretical methods, including coupled-cluster calculations and ab initio molecular dynamics simulations, have been applied to study the dynamic behavior of non-classical carbocations [31] [34]. These approaches reveal that many non-classical ions exhibit fluxional behavior, with rapid interconversion between different bridged structures [31]. Understanding these dynamic processes is crucial for predicting the reactivity and selectivity of non-classical carbocations in synthetic applications [32].

The theoretical modeling of non-classical structures continues to evolve with advances in computational methods and hardware capabilities [31] [34]. Current research focuses on understanding the role of solvent effects, temperature dependence, and substituent influences on non-classical carbocation stability and reactivity [32]. These studies are providing increasingly sophisticated models that can predict the behavior of complex non-classical systems with high accuracy [31].